CD36 Peptide P (139-155), Cys conjugated is a synthetic peptide derived from the CD36 protein, which is a class B scavenger receptor involved in various biological processes, including lipid metabolism, immune response, and cell adhesion. The specific sequence of this peptide is crucial for its function, and the cysteine conjugation enhances its stability and potential for interactions with other molecules. This compound has the chemical formula and is classified under various identifiers, including CAS number 143257-74-3 .
CD36 Peptide P (139-155), Cys conjugated exhibits significant biological activity by inhibiting the immunoadsorption of CD36 by OKM5, a monoclonal antibody that recognizes CD36. This inhibition suggests a role in modulating immune responses and could be relevant in studies involving macrophage function and lipid uptake . Additionally, due to its structure, this peptide may influence various signaling pathways associated with inflammation and metabolic regulation.
The synthesis of CD36 Peptide P (139-155), Cys conjugated typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. In SPPS, the peptide chain is assembled stepwise on a solid support, allowing for the incorporation of specific amino acids in a controlled manner. The cysteine residue is introduced at the appropriate stage to facilitate conjugation. After synthesis, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC) .
CD36 Peptide P (139-155), Cys conjugated has several applications in research:
Studies on CD36 Peptide P (139-155), Cys conjugated have shown that it can interact with various proteins involved in immune signaling pathways. These interactions are critical for understanding how CD36 mediates cellular responses to different stimuli. The presence of the cysteine residue allows for enhanced binding capabilities with other molecules, which can be leveraged in experimental designs aimed at elucidating receptor functions .
Several compounds share structural or functional similarities with CD36 Peptide P (139-155), Cys conjugated. Here are some notable examples:
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| CD36 Peptide P (139-155) | Derived from CD36; involved in lipid metabolism | Cysteine conjugation enhances stability |
| CD36 Peptide P (1-15) | Shorter fragment of CD36 | Focuses on early receptor interactions |
| Cysteine-conjugated peptides | General class of peptides with thiol groups | Varies widely in biological activity and specificity |
| Fatty Acid Binding Protein | Binds fatty acids; involved in lipid transport | Different functional role compared to CD36 |
The uniqueness of CD36 Peptide P (139-155), Cys conjugated lies primarily in its specific sequence and cysteine modification, which enhance its biological activity and potential applications compared to similar peptides.
The synthesis of CD36 Peptide P (139-155), Cys conjugated represents a significant challenge in peptide chemistry due to its 18-amino acid sequence containing multiple hydrophobic residues and potential for secondary structure formation [1]. The peptide, with the sequence Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln, requires careful optimization of synthetic parameters to achieve high purity and yield [1].
Modern solid-phase peptide synthesis protocols for this compound typically employ Fmoc (9-fluorenylmethyloxycarbonyl) chemistry with orthogonal protecting group strategies [19]. The synthesis begins with the attachment of the C-terminal glutamine residue to an appropriate resin, commonly Wang resin for peptide acids or Rink Amide resin for peptide amides [11]. Each coupling cycle involves deprotection of the amino-terminal Fmoc group using 20% piperidine in dimethylformamide, followed by activation and coupling of the incoming protected amino acid [19].
Coupling reagent selection proves critical for achieving optimal yields, with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide in combination with N-hydroxysuccinimide or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate with 1-hydroxybenzotriazole showing superior performance [19] [27]. Extended coupling times of 60-120 minutes are typically required to achieve coupling efficiencies exceeding 99.5%, particularly for sterically hindered residues such as valine and isoleucine present in the sequence [11] [34].
The presence of multiple alanine residues in positions 4, 6, 7, and 8 can lead to aggregation during synthesis, necessitating the implementation of specialized protocols including double coupling strategies and elevated reaction temperatures [11]. Difficult sequences often require the use of chaotropic additives or microwave-assisted synthesis to disrupt secondary structure formation on the resin [34].
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Coupling Reagent | EDC/NHS or HBTU/HOBt | [19] [27] |
| Coupling Time (min) | 60-120 | [11] [34] |
| Coupling Efficiency (%) | >99.5 | [34] |
| Deprotection Reagent | 20% piperidine in DMF | [19] |
| Deprotection Time (min) | 5-10 | [19] |
| Resin Type | Wang or Rink Amide | [11] |
| Protecting Group Strategy | Fmoc/tBu | [19] |
| Coupling Cycles | Double coupling for difficult residues | [11] |
| Final Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | [19] |
Final cleavage from the resin employs trifluoroacetic acid-based cocktails, typically containing triisopropylsilane and water as scavengers to prevent side reactions during side-chain deprotection [19]. The theoretical purity calculation for an 18-residue peptide demonstrates that even minor inefficiencies dramatically impact final yield, with 99.5% per-step efficiency yielding approximately 83% overall theoretical purity compared to only 61% at 99% efficiency [34].
Purification of CD36 Peptide P (139-155), Cys conjugated relies primarily on reverse-phase high performance liquid chromatography, which separates peptides based on their hydrophobic interactions with the stationary phase [5]. The peptide's amphiphilic nature, containing both hydrophobic residues (leucine, alanine, valine, isoleucine, tyrosine, phenylalanine) and hydrophilic residues (cysteine, asparagine, serine, histidine, glutamine), provides optimal separation characteristics for reverse-phase systems [5].
Column selection typically involves C18 silica-based stationary phases with particle sizes ranging from 3-10 micrometers, depending on the required resolution and throughput [5] [20]. Mobile phase systems employ water containing 0.1% trifluoroacetic acid as the aqueous component and acetonitrile containing 0.1% trifluoroacetic acid as the organic modifier [5]. The trifluoroacetic acid serves dual functions as an ion-pairing reagent and pH modifier, suppressing peptide ionization and improving peak shape [5].
Gradient optimization represents a critical aspect of the purification process, with typical protocols employing linear gradients from 5-95% acetonitrile over 30 minutes [20]. The gradient steepness significantly influences peak capacity, with optimal values ranging from 0.02-0.07 providing maximum resolution for complex peptide mixtures [20]. Flow rates between 1.0-1.5 milliliters per minute provide optimal balance between resolution and analysis time [20].
| Parameter | Conditions | Reference |
|---|---|---|
| Column Type | C18 reverse-phase | [5] [20] |
| Mobile Phase A | 0.1% TFA in water | [5] |
| Mobile Phase B | 0.1% TFA in acetonitrile | [5] |
| Gradient Profile | 5-95% B over 30 min | [20] |
| Flow Rate (mL/min) | 1.0-1.5 | [20] |
| Detection Wavelength (nm) | 214, 280 | [5] |
| Column Temperature (°C) | 30-60 | [20] |
| Injection Volume (μL) | 10-50 | [20] |
| Run Time (min) | 35-45 | [20] |
Temperature optimization plays a crucial role in enhancing separation efficiency, with elevated column temperatures of 30-60°C improving peak shape and reducing analysis time through decreased solvent viscosity and increased mass transfer [20]. Detection typically employs ultraviolet absorbance monitoring at 214 nanometers for peptide bond detection and 280 nanometers for aromatic residue detection [5].
Peak capacity optimization follows established theoretical frameworks, with the relationship between gradient time, flow rate, temperature, and final eluent strength determining separation quality [20]. Monte Carlo optimization strategies have proven effective for simultaneous multivariate optimization of these parameters [20]. The final eluent strength should be adjusted to ensure the target peptide elutes as close as possible to the gradient time to maximize resolution [20].
CD36 Peptide P (139-155), Cys conjugated exhibits complex stability behavior under physiological conditions, with degradation patterns dependent on pH, temperature, ionic strength, and oxidative environment [6] [35]. The peptide contains several residues susceptible to chemical modification, including asparagine residues prone to deamidation, cysteine susceptible to oxidation and disulfide exchange, and peptide bonds adjacent to serine residues vulnerable to hydrolysis [35].
At physiological pH 7.4 and 37°C, the peptide demonstrates a half-life of 24-48 hours, with primary degradation pathways involving deamidation of asparagine residues at positions 2 and 14, and hydrolysis adjacent to the serine residue at position 9 [6] [35]. The deamidation reaction proceeds through succinimide intermediate formation, generating both aspartic acid and iso-aspartic acid products with altered charge distribution and potential structural consequences [6].
pH-dependent stability studies reveal optimal stability at mildly acidic conditions around pH 5.0, where the peptide exhibits extended half-lives of 7-14 days [35]. Under these conditions, the primary amine groups remain protonated, reducing nucleophilic attack on susceptible bonds [35]. Conversely, at pH 8.0, accelerated degradation occurs with half-lives of 12-24 hours due to base-catalyzed hydrolysis and epimerization reactions [35].
| Condition | Half-life/Result | Primary Degradation | Reference |
|---|---|---|---|
| pH 7.4, 37°C | 24-48 hours | Deamidation, hydrolysis | [6] [35] |
| pH 5.0, 25°C | 7-14 days | Stable | [35] |
| pH 8.0, 25°C | 12-24 hours | Hydrolysis, epimerization | [35] |
| Freeze-thaw cycles | Stable up to 3 cycles | Physical stress | [35] |
| Oxidative stress | Susceptible (Met, Cys) | Oxidation | [35] |
| Light exposure | Moderate degradation | Tryptophan degradation | [35] |
| Aggregation propensity | Low at pH 6-7 | β-sheet formation | [6] |
| Thermal stability (Tm) | 65-75°C (estimated) | Thermal unfolding | [22] [25] |
Oxidative stability represents a particular concern due to the presence of cysteine at the N-terminus, which readily undergoes oxidation to form disulfide bonds or sulfenic acid intermediates [35]. Studies under oxidative stress conditions demonstrate rapid degradation, with the cysteine residue serving as the primary site of modification [35]. Metal-catalyzed oxidation in the presence of copper or iron ions significantly accelerates degradation rates [35].
Thermal stability analysis using differential scanning calorimetry reveals an estimated melting temperature of 65-75°C, indicating moderate thermal stability typical of short peptides lacking extensive secondary structure [22] [25]. The thermal unfolding transition appears to be primarily entropy-driven, consistent with the relatively short chain length and limited intramolecular interactions [25].
Aggregation studies indicate low propensity for fibril formation under physiological conditions, with optimal stability observed at pH 6-7 where electrostatic repulsion prevents intermolecular association [6]. The peptide shows increased aggregation tendency at extreme pH values or elevated concentrations, leading to β-sheet rich aggregate formation [6].
Thermodynamic characterization of CD36 Peptide P (139-155), Cys conjugated interactions with its cognate receptors and binding partners reveals complex energetic landscapes governed by both enthalpic and entropic contributions [7] [12]. Isothermal titration calorimetry studies demonstrate binding affinities in the micromolar range, with dissociation constants typically ranging from 10-100 micromolar depending on the specific binding partner and solution conditions [7] [12] [17].
The binding thermodynamics exhibit characteristic signatures of protein-peptide interactions, with association constants in the range of 10^4 to 10^5 per molar [7] [12]. Enthalpy changes upon binding typically range from -5 to -15 kilocalories per mole, indicating favorable intermolecular interactions including hydrogen bonding, van der Waals contacts, and electrostatic interactions [7] [12]. The negative enthalpy values suggest that binding is energetically favorable, with the formation of specific contacts compensating for the loss of conformational freedom [7].
Entropy contributions show significant variability depending on binding partner and solution conditions [7] [12]. In many cases, the binding process exhibits unfavorable entropy changes due to the reduction in conformational flexibility upon complex formation [7]. However, the overall free energy change remains favorable, with values typically ranging from -4 to -8 kilocalories per mole [7] [12].
| Parameter | CD36 Peptide Interactions | Method | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | 10-100 μM (estimated) | ITC, SPR | [7] [12] [17] |
| Association Constant (Ka) | 10^4 - 10^5 M^-1 | ITC, SPR | [7] [12] |
| Enthalpy Change (ΔH) | -5 to -15 kcal/mol | ITC | [7] [12] |
| Entropy Change (ΔS) | Variable | ITC | [7] [12] |
| Free Energy Change (ΔG) | -4 to -8 kcal/mol | ITC | [7] [12] |
| Heat Capacity Change (ΔCp) | -0.1 to -0.5 kcal/mol/K | DSC, ITC | [7] [22] |
| Stoichiometry (N) | 1:1 | ITC | [12] [17] |
| Temperature Dependence | Enthalpy-driven at low T | van't Hoff analysis | [7] |
Heat capacity changes associated with binding typically range from -0.1 to -0.5 kilocalories per mole per Kelvin, indicating burial of hydrophobic surface area upon complex formation [7] [22]. The negative heat capacity change suggests that the binding process involves desolvation of nonpolar surfaces, consistent with the formation of hydrophobic contacts between the peptide and its binding partner [7].
Temperature dependence studies reveal that the binding process is predominantly enthalpy-driven at physiological temperatures, with the favorable enthalpy change overcoming unfavorable entropy contributions [7]. Van't Hoff analysis of binding constants as a function of temperature provides insights into the underlying thermodynamic mechanisms and allows prediction of binding behavior under different thermal conditions [7].
Stoichiometry determination through isothermal titration calorimetry consistently indicates 1:1 binding stoichiometry between the peptide and its primary binding partners [12] [17]. This finding supports models of specific, high-affinity interactions rather than non-specific association or multimeric complex formation [12].
Computational approaches for modeling CD36 Peptide P (139-155), Cys conjugated interactions employ diverse methodologies ranging from molecular docking to extensive molecular dynamics simulations [10] [14] [15]. These methods provide atomic-level insights into binding mechanisms, conformational dynamics, and energetic contributions to recognition and specificity [14] [15] [16].
Molecular docking studies utilize specialized algorithms designed for peptide-protein interactions, including AutoDock, ClusPro PeptiDock, and AnchorDock [10] [32]. These methods account for the high flexibility of peptides through various approaches, including incremental construction, ensemble docking, and fragment-based strategies [32]. Global docking approaches generate initial binding poses with root-mean-square deviations typically ranging from 3-5 Angstroms relative to experimental structures [10].
Molecular dynamics simulations provide detailed characterization of peptide conformational dynamics and binding mechanisms [14] [15] [16]. Standard protocols employ all-atom force fields including CHARMM36, AMBER99SB, and GROMOS, with simulation times ranging from 100 nanoseconds to several microseconds [15] [21] [28] [33]. These simulations require careful parametrization, particularly for non-standard residues and modified amino acids [28].
| Method | Parameters/Software | Application | Reference |
|---|---|---|---|
| Molecular Docking | AutoDock, ClusPro PeptiDock | Binding pose prediction | [10] [32] |
| Molecular Dynamics | GROMACS, NAMD, CHARMM | Dynamics and stability | [14] [15] [16] |
| Force Field | CHARMM36, AMBER99SB, GROMOS | Energy calculations | [28] [33] |
| Simulation Time | 100 ns - 1 μs | Conformational sampling | [15] [21] |
| Water Model | TIP3P, TIP4P | Solvation effects | [14] |
| Temperature (K) | 300-310 | Physiological conditions | [15] |
| Pressure (bar) | 1 | Standard conditions | [15] |
| Ensemble | NPT, NVT | Thermodynamic ensemble | [15] |
| Analysis Tools | VMD, PyMOL, MDAnalysis | Trajectory analysis | [15] |
Enhanced sampling techniques including Gaussian accelerated molecular dynamics and replica exchange methods improve conformational sampling and binding mechanism elucidation [16] [21]. High-temperature molecular dynamics simulations at 400-500 Kelvin enable rapid sampling of binding events, with subsequent clustering analysis identifying native-like binding poses [21].
Force field validation represents a critical aspect of computational modeling, with specialized parametrization required for accurate reproduction of peptide secondary structure preferences [28] [33]. Recent developments in polarizable force fields based on classical Drude oscillator frameworks show improved accuracy for peptide systems, particularly in reproducing experimental observables such as nuclear magnetic resonance chemical shifts and order parameters [28].
Binding free energy calculations employ methods including thermodynamic integration, free energy perturbation, and potential of mean force calculations [15]. These approaches provide quantitative predictions of binding affinities and thermodynamic parameters for comparison with experimental data [15]. Scoring functions for peptide-protein interactions combine multiple energy terms including electrostatic interactions, van der Waals contacts, hydrogen bonding, and solvation effects [32].
CD36 Peptide P (139-155), Cys conjugated exhibits specific binding characteristics that have been extensively characterized through multiple experimental approaches. The peptide sequence CNLAVAAASHIYQNQFVQ corresponds to amino acids 139-155 of the human CD36 receptor with an additional cysteine residue at the N-terminus [1] [2]. This specific region represents a critical binding domain within the CD36 extracellular domain that participates in the two-step process of thrombospondin-1 interaction [3] [4].
Binding affinity studies have demonstrated that the CD36 peptide 139-155 exhibits low micromolar affinity for thrombospondin-1, functioning as the first binding site in a sequential interaction mechanism [3] [4]. The binding process involves initial recognition by the 139-155 region, which triggers conformational changes in thrombospondin-1 that subsequently reveal a second high-affinity binding site for the CD36 region 93-110 [3] [4]. This two-step binding mechanism has been confirmed through competitive inhibition studies where the 139-155 peptide effectively blocks thrombospondin-1 binding to CD36 with 50-70% efficacy in the low micromolar range [2] [3].
The molecular weight of CD36 Peptide P (139-155), Cys conjugated is 1977.24 Da with the molecular formula C₈₇H₁₃₃N₂₅O₂₆S [1] [5] [6]. The peptide demonstrates specific structural requirements for binding, with the cysteine conjugation enhancing stability and potentially facilitating disulfide bond formation that maintains proper conformation [1].
| Peptide Region | Function | Binding Partner | Affinity (μM) | Reference |
|---|---|---|---|---|
| 139-155 | First binding site in TSP-1 interaction | Thrombospondin-1 | Low micromolar | Leung et al. 1992 |
| 118-182 | oxLDL/oxPL major binding site | Oxidized LDL/oxPL | Nanomolar | Podrez et al. 2007 |
| 93-120 | TSP-1 minimal binding site | Thrombospondin-1 | High affinity | Pearce et al. 1995 |
| 154-168 | oxLDL high-affinity binding | Oxidized LDL | High affinity | Podrez et al. 2007 |
| 157-171 | oxLDL binding domain | Oxidized LDL | High affinity | Multiple studies |
Comparative binding studies using glutathione-S-transferase fusion proteins have shown that the 139-155 region demonstrates saturable binding characteristics with half-maximal binding concentrations in the nanomolar to low micromolar range [8] [9]. The binding specificity is maintained through both hydrophilic and hydrophobic interactions, with critical amino acid residues including asparagine, leucine, alanine, and histidine contributing to the binding interface [10] [9].
The CD36 peptide 139-155 functions as a competitive inhibitor of thrombospondin-1 binding through multiple molecular mechanisms that have been elucidated through extensive biochemical and cellular studies. The inhibition occurs through direct competition for the CD36 binding site, with the peptide effectively blocking the interaction between full-length thrombospondin-1 and CD36-expressing cells [11] [12] [13].
Structural blockade mechanisms involve the peptide occupying the initial recognition site on CD36, preventing the formation of the CD36-thrombospondin-1 complex. Studies using synthetic peptides have demonstrated that the 139-155 sequence can inhibit thrombospondin-1 binding to solid-phase CD36 and CD36 fusion proteins with IC₅₀ values in the low micromolar range [11] [12]. The competitive nature of this inhibition has been confirmed through dose-response studies showing reversible competition between the peptide and native thrombospondin-1 [11] [12].
The molecular mechanism involves electrostatic interactions between the negatively charged regions of the CD36 peptide and the positively charged surface of thrombospondin-1 type 1 repeat domains [14] [15]. Specifically, the thrombospondin-1 TSR2 domain contains a positively charged groove that interacts with the CD36 CLESH domain through complementary charge interactions [14] [15]. The 139-155 peptide disrupts these interactions by providing alternative binding sites that sequester thrombospondin-1 molecules.
| Peptide Sequence | Inhibition Type | Target Interaction | IC50 Range | Mechanism | Efficacy (%) |
|---|---|---|---|---|---|
| 139-155 | Competitive | TSP-1 binding | Low micromolar | Structural blockade | 50-70 |
| CSVTCG | Competitive | TSP-1/CD36 binding | Micromolar | Direct competition | 40-60 |
| 93-120 | Competitive | TSP-1 binding | Nanomolar | Site occupation | 80-90 |
| 154-168 | Competitive | oxLDL binding | Nanomolar | Lysine interaction | 70-80 |
| 157-171 | Competitive | oxLDL binding | Nanomolar | Electrostatic binding | 60-80 |
Functional consequences of thrombospondin-1 competitive inhibition by CD36 peptide 139-155 include restoration of angiogenic signaling pathways and prevention of endothelial cell apoptosis. The peptide effectively blocks thrombospondin-1-mediated inhibition of endothelial cell migration and tube formation, as demonstrated in multiple in vitro angiogenesis assays [11] [12]. This inhibition occurs through prevention of CD36-mediated recruitment of phosphatases and kinases that normally suppress pro-angiogenic signaling [16] [17].
The specificity of competitive inhibition has been validated through studies showing that the 139-155 peptide does not interfere with other CD36 ligand interactions when used at concentrations that effectively block thrombospondin-1 binding [11] [12]. This selectivity is attributed to the unique structural requirements of the thrombospondin-1 binding site compared to other CD36 ligand recognition domains [18] [19].
CD36 Peptide P (139-155), Cys conjugated plays a significant role in scavenger receptor-mediated lipid metabolism through its involvement in multiple pathways that regulate cellular lipid uptake, processing, and signaling. The peptide region encompasses critical domains that participate in the recognition and binding of oxidized lipoproteins, particularly oxidized low-density lipoprotein (oxLDL) and oxidized phospholipids [8] [20] [21].
Fatty acid uptake mechanisms involve the CD36 peptide region in facilitating the transport of long-chain fatty acids across cellular membranes. The broader CD36 domain containing the 139-155 sequence (specifically the 127-279 region) serves as a fatty acid translocase that enables high-affinity binding of fatty acids with nanomolar dissociation constants [20] [22]. This process is regulated by the subcellular localization of CD36, with the peptide region contributing to the protein's trafficking between endosomal compartments and the plasma membrane [20] [22].
The oxidized lipoprotein recognition function of the CD36 peptide involves its participation in the major oxLDL binding site located in the 118-182 region [8] [9]. While the 139-155 sequence is not the primary oxLDL binding domain, it contributes to the overall binding affinity and specificity through allosteric effects and conformational changes that optimize the interaction with oxidized lipid species [8] [9]. Studies have shown that peptides containing the 139-155 sequence can modulate oxLDL binding to CD36 with moderate affinity in the micromolar range [9] [10].
| Mechanism | CD36 Domain | Lipid Type | Binding Affinity | Physiological Role | Pathological Impact |
|---|---|---|---|---|---|
| Fatty acid uptake | 127-279 | Long-chain fatty acids | High (nM) | Energy metabolism | Diabetes risk |
| oxLDL recognition | 118-182 | Oxidized lipoproteins | High (nM) | Foam cell formation | Atherosclerosis |
| Lipid signaling | Extracellular | Fatty acid derivatives | Variable | PPAR activation | Inflammation |
| Membrane translocation | Transmembrane | Lipid mediators | Variable | Lipid transport | Metabolic syndrome |
| Scavenger function | 155-183 | Modified lipids | Moderate (μM) | Lipid clearance | Vascular disease |
Lipid signaling pathway modulation represents another crucial function of the CD36 peptide in metabolic regulation. The peptide region contributes to the activation of peroxisome proliferator-activated receptor (PPAR) signaling through its role in fatty acid uptake and processing [20] [23]. This involves the facilitation of fatty acid transport to intracellular compartments where they can serve as ligands for PPARα and PPARγ, leading to transcriptional changes that promote lipid metabolism and storage [20] [23].
Foam cell formation in macrophages represents a pathological consequence of CD36-mediated lipid metabolism that involves the 139-155 peptide region. The peptide contributes to the recognition and internalization of oxLDL by macrophages, leading to cholesterol ester accumulation and foam cell formation [21] [24]. This process is mediated through CD36-dependent signaling pathways that include activation of specific kinases and transcription factors that promote lipid uptake and storage [21] [24].
The regulatory mechanisms controlling CD36-mediated lipid metabolism involve post-translational modifications and subcellular trafficking that affect the 139-155 peptide region. Phosphorylation of threonine residues in the extracellular domain, including regions near the 139-155 sequence, can modulate ligand binding specificity and affinity [19] [25]. Additionally, the peptide region participates in the formation of membrane microdomains and protein complexes that coordinate lipid uptake with cellular signaling events [24] [16].
The CD36 peptide 139-155 plays a crucial role in modulating platelet activation and aggregation through its involvement in multiple signaling pathways that regulate platelet function and thrombosis. The peptide region contributes to CD36-mediated platelet responses to various agonists, including oxidized lipoproteins, thrombospondin-1, and other platelet-activating factors [13] [26] [27].
Signaling pathway activation mediated by the CD36 peptide involves the recruitment and activation of specific kinases that regulate platelet function. The peptide region contributes to the formation of signaling complexes that include Src family kinases (Fyn and Lyn), which are constitutively associated with CD36 and become activated upon ligand binding [13] [26] [28]. This activation leads to downstream signaling through c-Jun N-terminal kinase 2 (JNK2) and p38 mitogen-activated protein kinase (MAPK) pathways that promote platelet activation and aggregation [13] [26] [28].
The thrombospondin-1-mediated platelet activation involves the CD36 peptide 139-155 as a key recognition site for thrombospondin-1 binding. Studies have demonstrated that peptides containing the CD36 binding sequence for thrombospondin-1 can prevent cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling, thereby reducing the threshold for platelet activation [13]. This occurs through a CD36-dependent mechanism that involves phosphodiesterase 3A activation and subsequent reduction in cAMP levels [13].
| Signaling Pathway | CD36 Involvement | Platelet Function | Molecular Target | Physiological Effect | Pathological Outcome |
|---|---|---|---|---|---|
| Fyn/Lyn kinase activation | Direct recruitment | Aggregation enhancement | Fyn, Lyn kinases | Increased aggregation | Thrombosis risk |
| JNK2 activation | Downstream signaling | Activation amplification | JNK2 kinase | Enhanced activation | Vascular occlusion |
| p38 MAPK activation | Parallel activation | Inflammatory response | p38 kinase | ROS generation | Oxidative stress |
| Src family kinase recruitment | Initial step | Adhesion promotion | Src kinases | Adhesion increase | Atherothrombosis |
| cAMP/PKA inhibition | Negative regulation | Inhibitory pathway blockade | PKA signaling | Reduced inhibition | Hyperactivation |
Oxidized low-density lipoprotein-mediated platelet activation represents another important mechanism by which the CD36 peptide modulates platelet function. The peptide region contributes to the recognition of oxidized lipid species that promote platelet hyperactivation through CD36-dependent pathways [26] [29]. This involves the generation of reactive oxygen species (ROS) and activation of extracellular signal-regulated kinase 5 (ERK5) that enhance platelet aggregation and thrombus formation [26] [29].
Competitive inhibition studies using CD36 peptide 139-155 have demonstrated its ability to block collagen-induced platelet aggregation and partially inhibit CD36 interactions with immobilized thrombospondin-1 [2]. The peptide functions as a competitive inhibitor by occupying the thrombospondin-1 binding site on CD36, thereby preventing the formation of CD36-thrombospondin-1 complexes that normally promote platelet activation [2] [13].
The mechanistic basis for CD36 peptide-mediated modulation of platelet function involves its role in regulating the assembly of membrane signaling complexes. The peptide region contributes to the formation of lipid rafts and membrane microdomains that concentrate signaling molecules and facilitate efficient signal transduction [30] [24]. This includes interactions with tetraspanins, integrins, and other membrane proteins that modulate CD36 signaling and platelet responses [30] [24].
Pharmacological implications of CD36 peptide 139-155 in platelet function include its potential use as a therapeutic target for antiplatelet therapy. The peptide's ability to selectively inhibit specific CD36-mediated pathways without affecting other platelet activation mechanisms makes it an attractive candidate for developing novel antiplatelet agents [13] [31]. Studies have shown that CD36 peptide-based interventions can reduce platelet hyperactivation while maintaining normal hemostatic function [13] [31].
CD36 Peptide P (139-155), Cys conjugated exerts significant impact on angiogenesis regulation pathways through its role in mediating anti-angiogenic signals and modulating endothelial cell responses to pro-angiogenic stimuli. The peptide region serves as a critical component of the CD36 receptor system that regulates angiogenesis through multiple interconnected mechanisms [11] [12] [16].
Vascular endothelial growth factor receptor 2 (VEGFR2) dephosphorylation represents a primary mechanism by which the CD36 peptide influences angiogenesis regulation. The peptide contributes to the formation of CD36-VEGFR2 complexes that facilitate the recruitment of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP-1) to the VEGFR2 signaling complex [16]. This recruitment leads to dephosphorylation of critical tyrosine residues on VEGFR2, particularly Tyr1175, which is essential for pro-angiogenic signaling [16].
The thrombospondin-1-mediated anti-angiogenic signaling involves the CD36 peptide 139-155 as a key recognition site for thrombospondin-1 binding. When thrombospondin-1 binds to the CD36 peptide region, it triggers the assembly of anti-angiogenic signaling complexes that include SHP-1 phosphatase and result in inhibition of VEGF-induced endothelial cell responses [16] [17]. This mechanism has been confirmed through studies showing that CD36 siRNA or genetic deletion of CD36 eliminates the ability of thrombospondin-1 to inhibit VEGFR2 phosphorylation [16].
| Regulatory Mechanism | CD36 Function | Molecular Pathway | Angiogenic Effect | Target Cells | Physiological Impact |
|---|---|---|---|---|---|
| VEGFR2 dephosphorylation | Complex formation | VEGFR2/CD36/SHP-1 complex | Inhibition | Endothelial cells | Reduced angiogenesis |
| SHP-1 recruitment | Phosphatase recruitment | SHP-1 phosphatase activity | Inhibition | Microvascular EC | Decreased VEGF signaling |
| TSP-1 mediated inhibition | Receptor binding | TSP-1/CD36 interaction | Inhibition | Capillary EC | Anti-angiogenic response |
| Endothelial cell apoptosis | Apoptotic signaling | Caspase activation | Inhibition | Endothelial cells | Endothelial apoptosis |
| Nitric oxide suppression | NO pathway inhibition | eNOS inhibition | Inhibition | Vascular EC | Vasoconstriction |
Endothelial cell apoptosis induction represents another critical anti-angiogenic mechanism mediated by the CD36 peptide. The peptide region contributes to the activation of pro-apoptotic signaling pathways that include caspase-3 activation and p38 MAPK signaling in response to thrombospondin-1 binding [17] [32]. This apoptotic response is particularly pronounced in microvascular endothelial cells exposed to angiogenic growth factors, where CD36-mediated signaling overrides pro-survival signals [17] [32].
Nitric oxide signaling suppression involves the CD36 peptide in regulating endothelial nitric oxide synthase (eNOS) activity and nitric oxide production. The peptide contributes to CD36-mediated inhibition of nitric oxide signaling through mechanisms that involve disruption of myristic acid uptake and modulation of eNOS phosphorylation [33] [17]. This results in reduced nitric oxide bioavailability and impaired vasodilation responses that contribute to anti-angiogenic effects [33] [17].
Synthetic peptide studies have demonstrated that peptides derived from the CD36 139-155 region can effectively inhibit angiogenesis in various experimental models. These studies have shown that CD36 peptides can inhibit endothelial cell proliferation, migration, and tube formation with high efficacy [34] [35]. The anti-angiogenic effects are mediated through CD36-dependent pathways and can be reversed by CD36 knockdown, confirming the specificity of the peptide-mediated effects [34] [35].
The molecular mechanisms underlying CD36 peptide-mediated angiogenesis regulation involve the formation of membrane signaling complexes that integrate pro- and anti-angiogenic signals. The peptide region contributes to the assembly of CD36-containing membrane platforms that include VEGFR2, integrins, and tetraspanins [16] [17]. These complexes serve as sites for signal integration and crosstalk between different angiogenic pathways [16] [17].
Therapeutic implications of CD36 peptide 139-155 in angiogenesis regulation include its potential use as an anti-angiogenic therapeutic agent. Studies have shown that CD36 peptides can effectively inhibit pathological angiogenesis in models of cancer and inflammatory diseases [31] [34]. The peptide's ability to selectively target CD36-mediated anti-angiogenic pathways while preserving other endothelial cell functions makes it an attractive candidate for therapeutic development [31] [34].